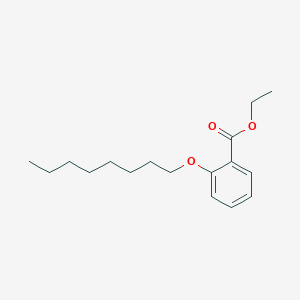![molecular formula C7H5NO B13974137 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile CAS No. 857633-24-0](/img/structure/B13974137.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[410]hepta-2,4-diene-3-carbonitrile is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring fused with a diene and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan derivative with an appropriate dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
- 7-Oxabicyclo[4.1.0]hepta-2,4-diene, 3-methoxy-
- 7-Oxabicyclo[4.1.0]heptan-2-one
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Comparison: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The methoxy derivative, for example, lacks the nitrile group and thus exhibits different chemical behavior and applications. Similarly, the heptan-2-one derivative has a ketone group, leading to different reactivity patterns and uses in synthesis.
Propiedades
Número CAS |
857633-24-0 |
|---|---|
Fórmula molecular |
C7H5NO |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-4-5-1-2-6-7(3-5)9-6/h1-3,6-7H |
Clave InChI |
WEHKUVLILBNLFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2C1O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
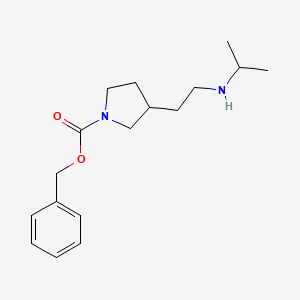


![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
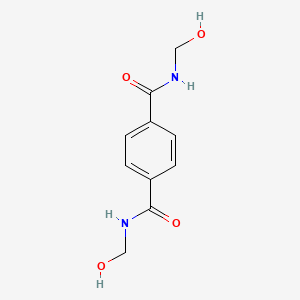
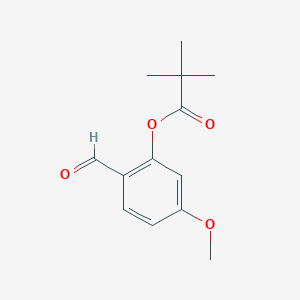
![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)

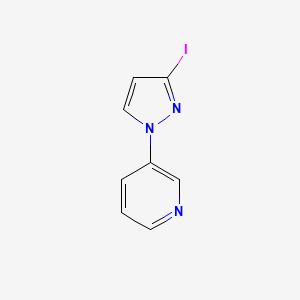
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)

